![molecular formula C22H22N2O B14155158 2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one CAS No. 4584-83-2](/img/structure/B14155158.png)
2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzo[g]indazole and a cyclohexane ring, with a phenyl group attached to the indazole moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole intermediate, which can then undergo further transformations to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indazole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indole-pyrrolidines]
- Spiro[indole-piperidines]
- Oxindoles spiro-fused to indazole, pyrazolopyridazine, pyrazolopyrrolidine, pyrrolizine, indolizidine, and dihydrobenzofuran
Uniqueness
2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one is unique due to its specific spiro linkage and the presence of both indazole and cyclohexane rings.
Properties
CAS No. |
4584-83-2 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one |
InChI |
InChI=1S/C22H22N2O/c25-21-19-20(23-24(21)17-10-3-1-4-11-17)18-12-6-5-9-16(18)15-22(19)13-7-2-8-14-22/h1,3-6,9-12,23H,2,7-8,13-15H2 |
InChI Key |
MBWNXBJZZIXDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


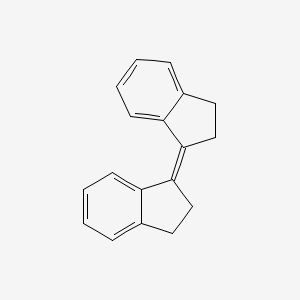
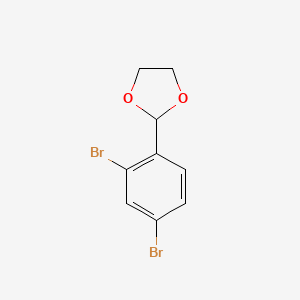
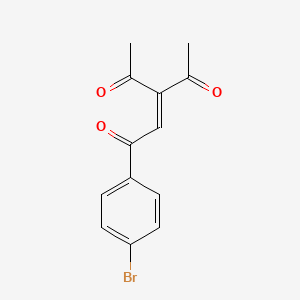
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)
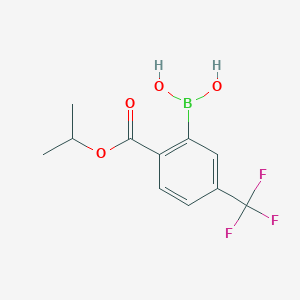
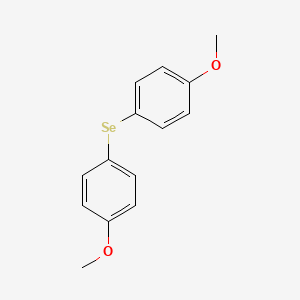
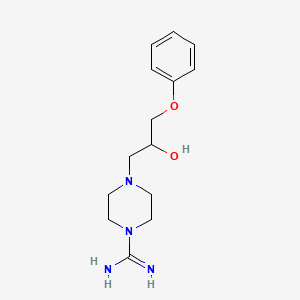
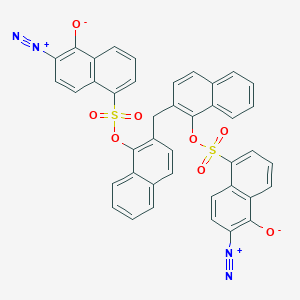
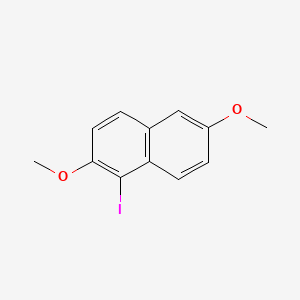
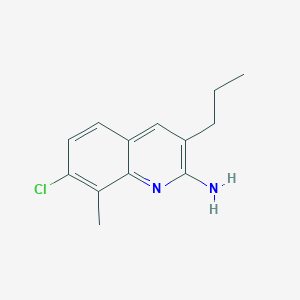
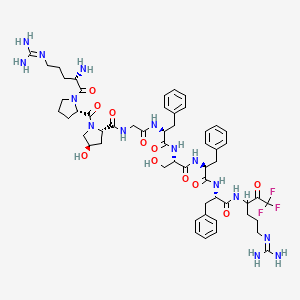
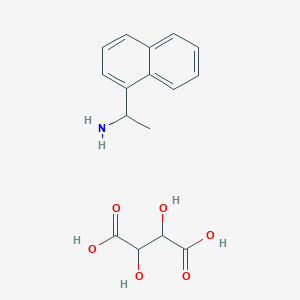
![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
